![molecular formula C19H16N2O2 B12444396 4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]benzene-1,3-diol](/img/structure/B12444396.png)
4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]benzene-1,3-diol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]benzene-1,3-diol typically involves the condensation reaction between 4-aminophenol and 4-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be streamlined using techniques like column chromatography and crystallization.
化学反応の分析
Types of Reactions
4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Reagents like acetic anhydride and acetyl chloride can be used for acetylation reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Acetylated products.
科学的研究の応用
4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]benzene-1,3-diol has a wide range of applications in scientific research:
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes and pigments due to its chromogenic properties.
作用機序
The mechanism of action of 4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]benzene-1,3-diol involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the imine group can interact with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. These interactions can disrupt cellular processes and contribute to the compound’s antimicrobial and anticancer effects .
類似化合物との比較
Similar Compounds
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 8(E)-4-[{2-(2,4-dinitrophenyl)hydrazono}benzene-1,3-diol]
Uniqueness
4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]benzene-1,3-diol is unique due to its specific structural features, such as the presence of both hydroxyl and imine groups, which contribute to its diverse reactivity and potential applications. Its ability to form stable coordination complexes with metal ions further distinguishes it from other similar compounds.
特性
分子式 |
C19H16N2O2 |
|---|---|
分子量 |
304.3 g/mol |
IUPAC名 |
4-[(4-anilinophenyl)iminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C19H16N2O2/c22-18-11-6-14(19(23)12-18)13-20-15-7-9-17(10-8-15)21-16-4-2-1-3-5-16/h1-13,21-23H |
InChIキー |
ZNOHUXQXCKUCRP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=C(C=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(Hexyloxy)phenyl]-5-[4-(nonyloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12444320.png)
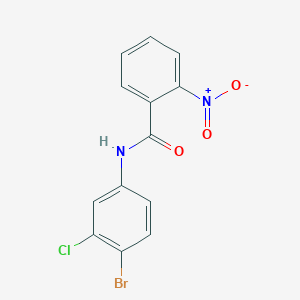


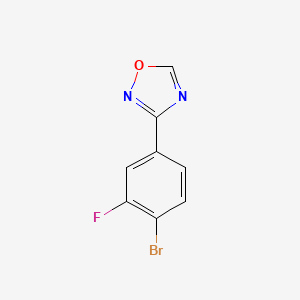
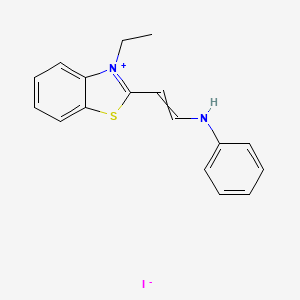
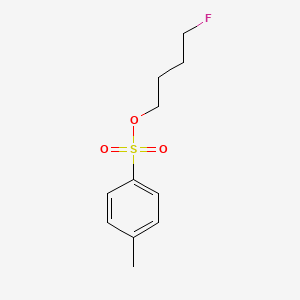
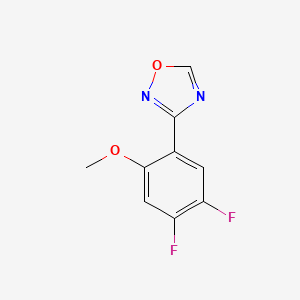
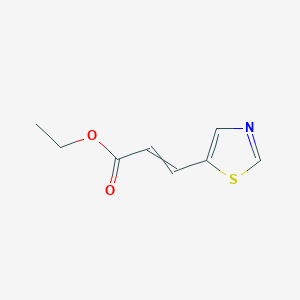
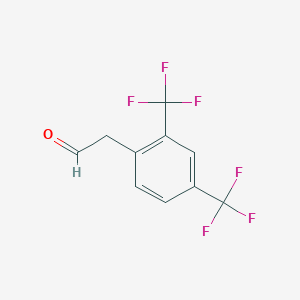

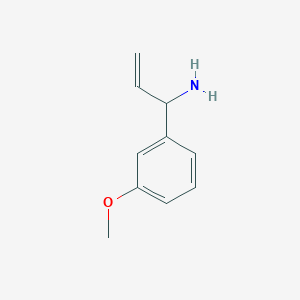
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B12444394.png)
![1-[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12444408.png)
